Cas no 2244088-10-4 (Benzenamine, 4-chloro-2-(dimethoxymethyl)-)

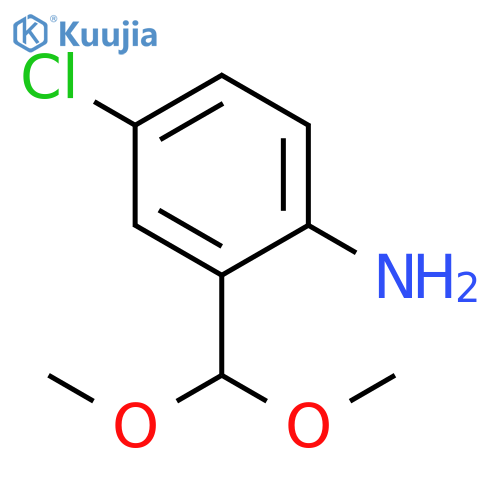

2244088-10-4 structure

商品名:Benzenamine, 4-chloro-2-(dimethoxymethyl)-

CAS番号:2244088-10-4

MF:C9H12ClNO2

メガワット:201.650081634521

CID:5155071

Benzenamine, 4-chloro-2-(dimethoxymethyl)- 化学的及び物理的性質

名前と識別子

-

- Benzenamine, 4-chloro-2-(dimethoxymethyl)-

-

- インチ: 1S/C9H12ClNO2/c1-12-9(13-2)7-5-6(10)3-4-8(7)11/h3-5,9H,11H2,1-2H3

- InChIKey: FLUMMNKLQNZFHO-UHFFFAOYSA-N

- ほほえんだ: C1(N)=CC=C(Cl)C=C1C(OC)OC

Benzenamine, 4-chloro-2-(dimethoxymethyl)- 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Apollo Scientific | OR55358-5g |

4-Chloro-2-(dimethoxymethyl)aniline |

2244088-10-4 | 95% | 5g |

£800.00 | 2023-09-01 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1588808-5g |

4-Chloro-2-(dimethoxymethyl)aniline |

2244088-10-4 | 98% | 5g |

¥9583 | 2023-03-11 |

Benzenamine, 4-chloro-2-(dimethoxymethyl)- 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Yue Guo,Bochen Liu,Zhao Chen,Weidong Song,Naifan Tian,Wenhai Wu,Xiaokun Fan,Yunfeng Zhan,Fanyuan Meng,Qingguang Zeng J. Mater. Chem. C, 2021,9, 10381-10387

-

Laura Zepeda-Velazquez,Benjamin Macphail,Michael A. Brook Polym. Chem., 2016,7, 4458-4466

-

Guofei Chen,Huiwen Zhao,Liping Song,Xingzhong Fang RSC Adv., 2015,5, 53926-53934

2244088-10-4 (Benzenamine, 4-chloro-2-(dimethoxymethyl)-) 関連製品

- 925554-11-6(2,6-Dimethyl-4-[(2-phenylethenyl)sulfonyl]morpholine)

- 1421453-68-0(1-cyclohexyl-3-3-(furan-2-yl)-3-hydroxypropylurea)

- 1805131-27-4(4-Amino-2-fluoro-6-(trifluoromethoxy)benzoic acid)

- 1803570-15-1(methyl 2-4-(aminomethyl)oxan-4-ylacetate Hydrochloride)

- 2643368-51-6(Benzaldehyde, 3-ethoxy-5-methyl-)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 1902939-04-1(2-methoxy-N-(octahydro-1,4-benzodioxin-6-yl)benzene-1-sulfonamide)

- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)

- 1248797-31-0(2-(Prop-2-yn-1-yl)cyclopentan-1-ol)

- 1354028-27-5(2-Amino-N-[(3S)-1-methylpiperidin-3-yl]-N-propan-2-ylpropanamide)

推奨される供給者

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Henan Dongyan Pharmaceutical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Cuiyuan Biotechnology Co.,Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Chong Da Prostaglandin Fine Chemicals Co., Ltd.

ゴールドメンバー

中国のサプライヤー

試薬